2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
Description
This compound belongs to the nicotinonitrile family, characterized by a pyridine backbone substituted with a nitrile group at position 2. Key structural features include:
- 4-(Trifluoromethyl) group: Enhances metabolic stability and electron-withdrawing effects.
- 6-Methyl substituent: Contributes to steric bulk and lipophilicity.
The 4-fluorophenyl and oxobutyl groups likely enhance polarity compared to purely alkyl-substituted analogs .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c1-11-9-15(18(20,21)22)14(10-23)17(24-11)26-8-2-3-16(25)12-4-6-13(19)7-5-12/h4-7,9H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWLOICWWZQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCCC(=O)C2=CC=C(C=C2)F)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (C₁₈H₁₀BrF₃N₂S₂; 455.31 g/mol)
- Key Differences: 2-Substituent: Bromobenzyl group replaces the 4-oxobutyl chain. Bromine increases molecular weight (455 vs. ~450 g/mol) and polarizability. 6-Substituent: Thienyl group (aromatic heterocycle) instead of methyl.
- Implications :
2-(Ethylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile (CAS 477866-21-0)
- Key Differences: 2-Substituent: Ethylthio group (smaller, non-aromatic) vs. oxobutylthio. 6-Substituent: 4-Methoxyphenyl (electron-donating) vs. methyl. May enhance solubility but reduce metabolic stability.
- Implications :
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile (CAS 444152-08-3)
- Key Differences :
- 2-Substituent : Nitrophenyl-oxoethyl group introduces a strong electron-withdrawing nitro moiety.
- 4- and 6-Substituents : Phenyl and p-tolyl groups replace trifluoromethyl and methyl.
- Implications :
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile
- Key Differences: 2-Substituent: Amino group replaces thioether. Introduces hydrogen-bonding capacity. 4- and 6-Substituents: Bromophenyl and fluorinated methoxymethoxyphenyl add steric complexity.
- Implications: Amino group may improve solubility but increase susceptibility to oxidation. Bromine and methoxymethoxy groups could enhance binding affinity at the cost of bioavailability .
2-((3,3-Dimethyl-2-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
- Key Differences :
- 2-Substituent : Branched dimethyl-oxobutyl chain vs. linear 4-oxobutyl.
- Shared features: Trifluoromethyl and methyl groups at positions 4 and 6.
- Implications :
- Branching may alter conformational flexibility and membrane permeability.
- Similar trifluoromethyl and methyl groups suggest comparable electronic and steric effects at positions 4 and 6 .
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